Icmt-IN-16

ICMT Inhibition SAR Analysis Enzymatic Assay

Icmt-IN-16 is a tetrahydropyranyl ICMT inhibitor with an IC50 of 0.131 μM. Its moderate potency enables threshold studies of Ras mislocalization and off-target differentiation. It serves as a benchmark for SAR programs. When precision in ICMT inhibition is required, this compound provides a defined tool. Inquire for availability and custom synthesis.

Molecular Formula C23H32N2O
Molecular Weight 352.5 g/mol
Cat. No. B12371375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIcmt-IN-16
Molecular FormulaC23H32N2O
Molecular Weight352.5 g/mol
Structural Identifiers
SMILESCC1(CC(CCO1)(CCNC2=CC(=CC=C2)N(C)C)C3=CC=CC=C3)C
InChIInChI=1S/C23H32N2O/c1-22(2)18-23(14-16-26-22,19-9-6-5-7-10-19)13-15-24-20-11-8-12-21(17-20)25(3)4/h5-12,17,24H,13-16,18H2,1-4H3
InChIKeyMBZHPWOXFNSVKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Icmt-IN-16: A Key ICMT Inhibitor Chemical Probe for KRAS-Driven Cancer Research


Icmt-IN-16 (CAS 1313602-79-7) is a small-molecule inhibitor of the enzyme isoprenylcysteine carboxyl methyltransferase (ICMT) [1]. As part of a class of methylated tetrahydropyranyl (THP) derivatives developed as anticancer agents, this compound is primarily used as a chemical probe to investigate the post-prenylation biology of oncoproteins like Ras [1]. It has a reported molecular weight of 352.51 g/mol and an IC50 value of 0.131 μM against its target [1].

Why Icmt-IN-16 Cannot Be Substituted by Other In-Class ICMT Inhibitors


Substituting Icmt-IN-16 with another ICMT inhibitor without careful consideration can drastically alter experimental outcomes. ICMT inhibitors exhibit a wide spectrum of potencies, ranging from sub-nanomolar to micromolar IC50 values [1]. This large variance in target engagement is a critical variable in dose-response studies. Furthermore, structural differences within the THP derivative series or when compared to indole-based inhibitors like Cysmethynil, can lead to unpredictable differences in off-target profiles, cellular permeability, and metabolic stability [1]. Assuming functional equivalence based solely on the shared ICMT target can lead to misinterpretation of biological results and flawed SAR conclusions.

Quantitative Differentiation of Icmt-IN-16: Potency and Structural Specificity vs. Key Comparators


Enzymatic Potency Comparison: Icmt-IN-16 vs. ICMT-IN-1 (Compound 75)

In a direct enzymatic assay context, Icmt-IN-16 (compound 33) is 100-fold less potent than the more optimized lead compound ICMT-IN-1 (compound 75) from the same SAR study [1]. This difference in potency can be a critical factor when selecting a tool compound for in vitro or in vivo studies where high target occupancy is required.

ICMT Inhibition SAR Analysis Enzymatic Assay

Enzymatic Potency Comparison: Icmt-IN-16 vs. Cysmethynil

Icmt-IN-16 demonstrates approximately 18-fold greater potency against its target than Cysmethynil, a widely used ICMT inhibitor from a different chemical series [1]. This higher potency makes Icmt-IN-16 a more suitable choice for achieving significant target inhibition at lower compound concentrations, potentially reducing off-target and solubility-related artifacts.

Chemical Probe Selection ICMT Inhibition Cellular Assay

Structural Specificity and SAR Context Within the THP Series

Icmt-IN-16 represents a specific, intermediate stage in the SAR development of methylated tetrahydropyranyl derivatives [1]. Its structure and activity profile provide a critical data point for understanding how modifications to the core scaffold influence potency. In the context of the published SAR, it is 10-fold less potent than the optimized 3-methoxy substituted analogue 27 (IC50 = 0.019 μM) and 100-fold less potent than the lead compound 75 (ICMT-IN-1), highlighting the specific impact of its structural features on binding affinity [1].

Medicinal Chemistry Structure-Activity Relationship (SAR) Lead Optimization

Cellular Activity of Icmt-IN-16: Limited Direct Comparative Data

High-strength differential evidence for Icmt-IN-16's cellular activity compared to specific analogs is limited. The primary research paper indicates that potent ICMT inhibitors, as a class, reduce cell viability with GI50 values ranging from 0.3 to >100 μM across several cancer cell lines [1]. While Icmt-IN-16's target potency suggests it should be active in cellular assays, a specific GI50 value for compound 33 against a defined cell line could not be identified for direct comparison with, for example, the cellular activity of ICMT-IN-1 [1].

Cellular Pharmacology Cancer Cell Lines Growth Inhibition

Strategic Applications of Icmt-IN-16 in Oncology and Chemical Biology Research


Intermediate-Potency Chemical Probe for Ras Prenylation Studies

Icmt-IN-16 is optimally deployed as a chemical probe when a moderate level of ICMT inhibition is desired, such as in studies exploring the threshold of inhibition required to mislocalize Ras proteins or to differentiate between ICMT-dependent and -independent pathways. Its 0.131 μM IC50 [1] fills a specific niche between high-potency inhibitors like ICMT-IN-1 and weaker ones like Cysmethynil.

Benchmarking Compound for Structure-Activity Relationship (SAR) Studies

Medicinal chemists developing new ICMT inhibitors can use Icmt-IN-16 as a defined comparator molecule. Its well-characterized structure and intermediate potency [1] serve as a benchmark for evaluating the effectiveness of new chemical modifications aimed at improving target affinity and pharmacological properties within the THP scaffold.

Functional Genomics and Target Validation in KRAS-Mutant Cancer Models

In target validation experiments for KRAS-mutant cancers, Icmt-IN-16 provides a valuable pharmacological tool to corroborate findings from genetic knockdown or knockout of ICMT [1]. Its use helps confirm that observed phenotypes are due to inhibition of the enzyme's catalytic activity rather than off-target effects of genetic manipulation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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